N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide
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Overview
Description
N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide is a complex organic compound with a molecular formula of C40H79NO4 This compound is characterized by its unique structure, which includes a long hydrocarbon chain with multiple hydroxyl groups and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide typically involves the reaction of a fatty acid with an amine under specific conditions. One common method involves the use of docosanoic acid and a hydroxylated amine. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to ensure high yield and purity. The process often includes steps like purification through chromatography and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form simpler amides or alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary alcohols .
Scientific Research Applications
N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying amide bond formation and hydrolysis.
Biology: The compound is studied for its potential role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the formulation of cosmetics and skincare products due to its emollient properties
Mechanism of Action
The mechanism of action of N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide involves its interaction with specific molecular targets in the body. The hydroxyl groups and amide linkage allow it to interact with proteins and enzymes, potentially modulating their activity. This interaction can affect various cellular pathways, including those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide: This compound has a similar structure but with fewer hydroxyl groups.
2-Hydroxy-N-(1,3,4-trihydroxy-2-octadecanyl)docosanamide: Another closely related compound with slight variations in the hydrocarbon chain.
Uniqueness
N-(1,3,4-Trihydroxyoctadec-8-EN-2-YL)docosanamide is unique due to its specific arrangement of hydroxyl groups and the presence of an unsaturated bond in the hydrocarbon chain.
Properties
CAS No. |
141923-07-1 |
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Molecular Formula |
C40H79NO4 |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
N-(1,3,4-trihydroxyoctadec-8-en-2-yl)docosanamide |
InChI |
InChI=1S/C40H79NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-39(44)41-37(36-42)40(45)38(43)34-32-30-28-26-24-16-14-12-10-8-6-4-2/h26,28,37-38,40,42-43,45H,3-25,27,29-36H2,1-2H3,(H,41,44) |
InChI Key |
NKJMWDBSQFISEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCC=CCCCCCCCCC)O)O |
Origin of Product |
United States |
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